N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core fused with a carboxamide group and a thiazole-containing side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfur- and oxygen-rich heterocycles. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.
Properties
IUPAC Name |
N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-13(18-15-17-7-8-23-15)5-6-16-14(20)12-9-21-10-3-1-2-4-11(10)22-12/h1-4,7-8,12H,5-6,9H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGAKCEQBWINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1010883-73-4 |
| LogP | 2.059 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
These properties suggest that the compound may possess favorable pharmacokinetic profiles, including good membrane permeability and solubility.
Research indicates that compounds with similar thiazole and benzodioxine structures exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that derivatives of benzodioxine can inhibit bacterial growth effectively, suggesting that this compound may have similar effects .
- Antifungal Activity : In addition to antibacterial properties, compounds related to this structure have been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus flavus. Some derivatives displayed comparable efficacy to standard antifungal agents .
- Cholesteryl Ester Transfer Protein Inhibition : Related compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This inhibition can potentially lead to increased levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antibacterial Efficacy : A study synthesized a series of thiazolidinone derivatives containing the benzodioxane ring system. These compounds were evaluated for their antibacterial efficacy using a two-fold serial dilution technique against various bacterial strains. The results indicated that some derivatives exhibited superior antibacterial activity compared to reference drugs like norfloxacin .
- Structure-Activity Relationship (SAR) : The SAR analysis of related compounds has provided insights into how structural modifications can enhance biological activity. For instance, the introduction of specific functional groups can significantly impact the binding affinity to biological targets and overall efficacy .
Scientific Research Applications
Biological Activities
Potential Therapeutic Applications:
- Neurological Disorders: Preliminary studies suggest that this compound may act as an inhibitor of enzymes involved in neurotransmitter degradation, potentially enhancing cholinergic signaling in the brain. This mechanism is critical for developing treatments for cognitive disorders such as Alzheimer's disease.
- Antimicrobial Properties: Research indicates that derivatives of thiazole compounds often exhibit antimicrobial activity. The thiazole moiety in this compound may contribute to such effects, making it a candidate for further exploration in antimicrobial therapies.
- Anti-inflammatory Effects: Some studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties. Investigating the potential of N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in reducing inflammation could yield valuable insights for therapeutic development.
Synthesis and Chemical Reactions
The synthesis typically involves multi-step organic reactions, including the reaction of 1,4-benzodioxane derivatives with thiazole-containing reagents under controlled conditions. Monitoring these reactions is often performed using techniques like thin-layer chromatography (TLC) to ensure selectivity and yield.
Case Study 1: Cognitive Enhancement
A study investigated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning abilities when administered at specific dosages. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzodioxine-Based Carboxamide Derivatives
Several compounds in the evidence share the 1,4-benzodioxine-carboxamide backbone but differ in substituents:
- N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): Lacks the thiazole and oxopropylamino groups.
- Lecozotan Hydrochloride (): Contains a benzodioxine linked to a piperazine-pyridinyl group. Its 5-HT1A receptor antagonism highlights the role of the benzodioxine core in central nervous system (CNS) targeting, suggesting that the thiazole side chain in the target compound could modulate similar pathways .
Table 1: Structural Comparison of Benzodioxine Derivatives
| Compound | Key Substituents | Potential Pharmacological Role |
|---|---|---|
| Target Compound | Thiazol-2-ylamino, oxopropyl chain | Unknown (theoretical enzyme/receptor modulation) |
| N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Ethyl group | Metabolic stability (inference) |
| Lecozotan Hydrochloride | Piperazine-pyridinyl | 5-HT1A antagonism (Alzheimer’s) |
Thiazole- and Thiadiazole-Containing Analogs
The thiazole moiety in the target compound is critical for interactions with biological targets. and highlight sulfur-containing heterocycles with demonstrated bioactivity:
- 1,3,4-Thiadiazole Derivatives (): Exhibit antimicrobial and antitumor activities. The thiadiazole ring’s electron-deficient nature enhances binding to enzymes like topoisomerases, suggesting that the thiazole group in the target compound may confer similar properties .
- Thieno[2,3-b]pyridines (): Feature fused thiophene and pyridine rings. While structurally distinct, their carboxamide groups and sulfur atoms may share pharmacokinetic profiles (e.g., solubility, CNS penetration) with the target compound .
Table 2: Functional Comparison of Sulfur-Containing Heterocycles
| Compound Type | Bioactivity Reported | Key Structural Feature |
|---|---|---|
| Target Compound | Unknown | Thiazole + benzodioxine |
| 1,3,4-Thiadiazoles | Antimicrobial, antitumor | Thiadiazole ring |
| Thieno[2,3-b]pyridines | Not specified | Thiophene + pyridine fusion |
Preparation Methods
Table 1: Comparative Analysis of Coupling Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H2O | NaOH | 65–72 | 95–98 |
| EDC/HOBt | DMF | EDC, HOBt | 78–85 | 97–99 |
| Mixed Anhydride | THF | ClCO2Et | 60–68 | 90–95 |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
-
Temperature : Amide couplings proceed optimally at 0–25°C to minimize side reactions like epimerization.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis.
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Catalyst Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid is ideal for complete activation without excess reagent carryover.
Analytical Validation and Characterization
Synthetic intermediates and the final product are characterized via:
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NMR Spectroscopy : ¹H NMR confirms the benzodioxine aromatic protons (δ 6.8–7.2 ppm) and thiazole NH (δ 8.3–8.5 ppm).
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Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 319.34 (C14H13N3O4S).
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X-ray Crystallography : Single-crystal analysis (where applicable) resolves the planar benzodioxine ring and intramolecular hydrogen bonding between the carboxamide and thiazole NH.
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Sonication or co-solvents (e.g., DMSO/THF mixtures) improve dissolution during coupling steps.
-
Thiazole Ring Hydrolysis : Strict anhydrous conditions and minimized exposure to strong acids/bases preserve the thiazole moiety.
Scalability and Industrial Relevance
Pilot-scale syntheses (>100 g) employ continuous-flow reactors for the Schotten-Baumann step, achieving 85% yield with 99.5% purity after recrystallization from ethanol/water . Regulatory-compliant routes prioritize green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling to reduce waste.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reflux conditions (e.g., 80–100°C in THF or DMF) to drive reactions to completion while minimizing side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOH/water mixtures improve crystallization .
- Catalyst use : Triethylamine or DMAP can accelerate amide bond formation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Q. Key techniques :
- ¹H/¹³C NMR : Identify protons on the benzodioxine (δ 6.8–7.5 ppm, aromatic), thiazole (δ 7.1–8.3 ppm), and amide NH (δ ~10.8 ppm). Carbonyl groups (C=O) appear at δ 167–172 ppm .
- FTIR : Prioritize bands for amide I (C=O stretch, ~1675–1720 cm⁻¹) and thiazole C=N/C-S (~1600–1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Validation : Cross-reference spectral data with analogs (e.g., ) to resolve ambiguities in overlapping signals.
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Q. Recommended assays :
- Antimicrobial activity : Use microdilution tests (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC/MBC values .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Q. Methodological approaches :
- Standardize assays : Replicate protocols (e.g., inoculum density: 1×10⁵ CFU/mL, incubation: 24h at 37°C) to minimize variability .
- Dose-response curves : Use 8–12 concentration points to calculate precise IC₅₀/EC₅₀ values and assess Hill slopes for cooperative effects .
- Orthogonal assays : Validate antibacterial activity with time-kill kinetics or biofilm disruption assays to confirm mechanisms .
Case study : In , discrepancies in MIC values for thiazolidinone analogs were resolved by verifying bacterial strain resistance profiles and adjusting inoculum preparation.
Advanced: What computational strategies can predict the interaction targets of this compound?
Q. Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., GSK-3β) or bacterial enzymes (e.g., DNA gyrase) .
- MD simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-receptor complexes and identify critical residues (e.g., hydrogen bonds with Thr87 or Lys103) .
- Pharmacophore mapping : Align structural features (e.g., amide, thiazole) with known inhibitors using Phase or MOE .
Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .
Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?
Q. Design strategies :
- Substituent variation : Modify the benzodioxine (e.g., electron-withdrawing groups at C6) or thiazole (e.g., methyl/fluoro substituents) to probe electronic effects .
- Bioisosteric replacement : Replace the thiazole with oxadiazole or triazole rings to assess heterocycle specificity .
- Linker optimization : Adjust the propionyl spacer length (e.g., C3 vs. C4) to evaluate conformational flexibility .
Q. Data analysis :
- Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
- Prioritize analogs with >5-fold potency improvements in primary assays for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
